Methylene-Bis Paroxetine Dihydrochloride

Description

Overview of Serotonin (B10506) Transporter (SERT) Ligands and their Pharmacological Significance

The serotonin transporter (SERT) is a critical protein in the nervous system, responsible for regulating the levels of serotonin, a key neurotransmitter. wikipedia.orgnih.gov SERT functions by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. wikipedia.orgnih.gov This reuptake mechanism is crucial for maintaining proper serotonergic signaling, which influences mood, sleep, appetite, and other neurological processes. nih.gov

Ligands that bind to SERT can modulate its function, making them highly significant in pharmacology. bioorg.org Many antidepressant medications, particularly the class known as Selective Serotonin Reuptake Inhibitors (SSRIs), work by binding to SERT and blocking the reuptake of serotonin. wikipedia.org This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects. nih.gov Paroxetine (B1678475) is one of the most potent and selective SSRIs. sigmaaldrich.com The pharmacological manipulation of SERT is a cornerstone in the treatment of various conditions, including depression, anxiety disorders, and obsessive-compulsive disorder. nih.govnih.gov

Conceptual Framework of Multivalent Ligands in Neuropharmacology

The concept of multivalent ligands is a strategic approach in drug design that involves linking multiple ligand units together, typically via a chemical spacer. nih.gov A bivalent ligand, a common type of multivalent ligand, consists of two such units. nih.gov This design allows a single molecule to potentially interact with multiple binding sites simultaneously. nih.gov

In neuropharmacology, this approach is used to probe and target complex biological structures like G protein-coupled receptors (GPCRs), which are known to form dimers or larger oligomers. nih.govnih.govnih.gov The rationale behind using multivalent ligands includes the potential for increased binding affinity, avidity, and receptor subtype selectivity compared to their monomeric counterparts. nih.gov The characteristics of the linker connecting the ligand units—its length, rigidity, and chemical composition—are critical factors in the design and subsequent biological activity of these compounds. nih.govpnas.org This strategy has been applied to various receptor systems, including serotonin, opioid, and dopamine (B1211576) receptors. nih.gov

Rationale for Investigating Dimeric Paroxetine Derivatives

The investigation into dimeric paroxetine derivatives, such as Methylene-Bis Paroxetine Dihydrochloride, stems from the principles of multivalent ligand design. Creating a dimeric version of a potent SSRI like paroxetine serves as a chemical tool to explore the structure and function of the serotonin transporter.

One key rationale is to investigate the possibility of SERT dimerization. nih.gov The existence of transporter dimers is a subject of ongoing research, and a bivalent ligand could potentially bridge two separate SERT units if they are in close proximity. nih.govnih.gov Furthermore, SERT is known to have multiple ligand binding sites, including a primary (orthosteric) site and a secondary (allosteric) site. nih.govfrontiersin.orgfrontiersin.org A dimeric ligand could theoretically interact with both sites on a single transporter or with sites on adjacent transporters. This approach can yield valuable information about the spatial arrangement and functional relationship of these binding sites and transporter units. frontiersin.org The development of such compounds is also driven by the aim to create novel molecules with potentially enhanced pharmacological profiles, such as higher affinity or selectivity. nih.gov

This compound is identified as "Paroxetine EP Impurity F," a substance used as a reference standard in the quality control and purity analysis of paroxetine. cymitquimica.com Its synthesis and characterization are important for ensuring the quality of the parent drug.

Chemical and Physical Properties

Below are the detailed chemical properties of this compound.

| Property | Value |

| Chemical Name | 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis[(3S,4R)-4-(4-fluorophenyl)piperidine] Dihydrochloride |

| Synonyms | Paroxetine EP Impurity F, Paroxetine Dimer |

| Molecular Formula | C₃₉H₄₂Cl₂F₂N₂O₆ |

| Molecular Weight | 759.67 g/mol |

| CAS Number | 606968-05-2 |

| Physical Form | Light-Beige Solid |

Mentioned Compounds

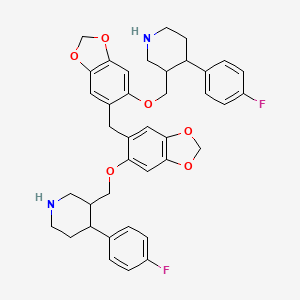

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H40F2N2O6 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-[[6-[[6-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |

InChI |

InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2 |

InChI Key |

VKTXNNYQYBNOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |

Origin of Product |

United States |

Molecular Pharmacology and Mechanistic Investigations of Dimeric Paroxetine Compounds at Serotonin Transporter Sert

In Vitro Binding Kinetics and Affinity Profiling

Determination of SERT Binding Affinities (Kᵢ values)

No published studies were found that report the binding affinity (Kᵢ values) of Methylene-Bis Paroxetine (B1678475) Dihydrochloride for the serotonin (B10506) transporter. For the parent compound, paroxetine, it is well-established as a high-affinity ligand for SERT, with Kᵢ values typically in the low nanomolar to picomolar range. nih.govnih.gov

Comparative Analysis with Monomeric Paroxetine and Other SSRIs

A comparative analysis of the binding affinity of Methylene-Bis Paroxetine Dihydrochloride with monomeric paroxetine and other SSRIs cannot be conducted as no binding data for the dimeric compound has been reported. Paroxetine itself is recognized as one of the most potent SSRIs in terms of SERT binding affinity. nih.govwikipedia.org

Ligand-Transporter Interaction Dynamics

There is no information available regarding the interaction dynamics between this compound and the serotonin transporter. Studies on monomeric paroxetine have utilized techniques like X-ray crystallography and molecular dynamics simulations to investigate its binding pose within the central S1 binding site of SERT, but similar research on a dimeric version is absent from the scientific literature. biorxiv.orgnih.gov

Inhibition of Serotonin Reuptake Mechanisms

Assessment of 5-HT Transport Inhibition in Cellular Models

No studies assessing the ability of this compound to inhibit serotonin (5-HT) transport in cellular models have been found. Such assays are standard for characterizing the functional activity of potential SERT inhibitors.

Quantitative Potency Evaluation (IC₅₀ values)

Consequently, no IC₅₀ values for this compound in inhibiting serotonin reuptake have been determined or published. For comparison, monomeric paroxetine is a potent inhibitor of 5-HT uptake with reported IC₅₀ values also in the low nanomolar range. nih.gov

Structural Insights into Dimeric Ligand-SERT Complexes

Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies

High-resolution structural studies are fundamental to understanding how drugs interact with their targets. For the serotonin transporter, both X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the binding mechanisms of various selective serotonin reuptake inhibitors (SSRIs). nih.gov These techniques have provided detailed atomic-level views of human SERT in complex with ligands, typically in a thermostabilized, outward-open conformation. nih.govnih.gov

Identification of Binding Poses and Subsite Interactions (e.g., ABC pose)

The binding of paroxetine to the central site of SERT is a complex interaction involving multiple subsites. Molecular dynamics simulations and structural studies have proposed different possible binding orientations, or "poses". nih.gov One prominent model is the "ABC pose," where the benzodioxol moiety of paroxetine occupies subsite C and the fluorophenyl group is positioned in subsite B of the central binding pocket. nih.gov Conversely, an "ACB pose" has also been suggested, where the positions of these two groups are swapped. nih.gov

The pseudo-symmetry of the paroxetine molecule makes it challenging to definitively distinguish between these poses under certain experimental conditions. nih.gov However, studies using paroxetine analogues with bulkier substituents, such as a bromo group instead of the fluoro group, have helped to resolve this ambiguity, showing a preference for the ABC pose. nih.gov For a dimeric compound like this compound, it is hypothesized that the methylene (B1212753) linker would significantly constrain the possible binding poses of the two paroxetine units, though experimental data is needed for confirmation.

Table 1: Binding Poses of Paroxetine Analogues in SERT

| Compound | Predominant Binding Pose | Method of Determination | Key Finding |

|---|---|---|---|

| Paroxetine | ABC or ACB | Molecular Dynamics, Mutagenesis | Ambiguity due to molecular pseudo-symmetry. nih.gov |

| Bromo-paroxetine | ABC | Molecular Dynamics, Binding Assays | The bulkier bromo group favors the ABC pose. nih.gov |

| Iodo-paroxetine | ABC | X-ray Crystallography, Cryo-EM | Provides clear structural evidence for the binding orientation. nih.gov |

| This compound | Not Determined | - | No available research data. |

Role of Specific Amino Acid Residues in Dimeric Ligand Recognition (e.g., Asn177, Ala169)

The interaction between SERT and its ligands is mediated by specific amino acid residues within the binding pocket. Mutagenesis studies, where individual amino acids are substituted, have been pivotal in identifying these key residues. For paroxetine, residues such as Asn177 and Ala169 have been shown to be important. nih.gov

Asn177 , located in transmembrane helix 3 (TM3), is thought to be a critical interaction point. Studies on Asn177 mutants have provided insights into the binding of paroxetine analogues. nih.govAla169 , found in TM3, has also been identified as a crucial residue for paroxetine binding and affinity. The substitution of Ala169 with an aspartate residue, as found in the drosophila SERT homolog, significantly reduces paroxetine's potency, highlighting the importance of this residue's properties in the binding site.

For a dimeric ligand, the interaction would likely involve a more extensive network of amino acid residues, potentially spanning a larger area of the binding pocket or even interacting with residues on the periphery. The specific residues involved in the recognition of this compound remain to be determined.

Computational Modeling and Molecular Dynamics Simulations

Homology Modeling of SERT for Dimeric Ligand Docking

In the absence of experimental structures for every transporter-ligand complex, homology modeling has become a powerful computational tool. This technique involves building a three-dimensional model of a protein based on the known structure of a homologous protein (a "template"). For SERT, early homology models were often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) or the Drosophila melanogaster dopamine (B1211576) transporter (dDAT).

These models have been successfully used to perform molecular docking simulations, where a ligand is computationally placed into the binding site of the modeled transporter to predict its binding pose and affinity. Such studies have been instrumental in generating hypotheses about how paroxetine and other SSRIs interact with SERT, which can then be tested experimentally. Docking a larger, more complex molecule like this compound into a SERT homology model would be a critical first step in hypothesizing its binding mode and identifying potential key interactions, paving the way for future structural and functional studies.

Analysis of Ligand-Induced Conformational Changes in SERT

The binding of a ligand to a transporter is not a static event; it can induce significant conformational changes in the protein's structure. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are used to study these dynamic processes.

Table 2: Investigated Conformational States of SERT | Ligand Type | Induced Conformation | Functional Consequence | Reference | | :--- | :--- | :--- | :--- | | Substrates (e.g., Serotonin) | Induces cycling between outward-open, occluded, and inward-open states | Facilitates transport of serotonin into the cell. | | Competitive Inhibitors (e.g., Paroxetine) | Stabilizes an outward-open conformation | Blocks substrate binding and transport. nih.gov | | Non-competitive Inhibitors | May induce an inward-facing conformation | Prevents the transporter from returning to the outward-facing state. |

Free Energy Calculations for Ligand-Transporter Coupling

Computational methods, particularly free energy calculations, provide significant insights into the dynamics of ligand-transporter interactions at an atomic level. Metadynamics calculations have been employed to explore the free energy landscape of key amino acid residues within the human serotonin transporter (hSERT) when complexed with paroxetine. nih.gov These simulations revealed that the χ1 rotamer of phenylalanine 341 (Phe341) shows a strong energetic preference for the trans conformation over the gauche- conformation in a thermostabilized mutant of SERT (ts3), with an energy difference of 4.7 kcal/mol. nih.gov In the wild-type (WT) transporter, this energetic difference is considerably smaller, at 2.1 kcal/mol, indicating that mutations can alter the dynamic and energetic landscape of the binding site. nih.gov

Dimeric Compound Interactions with Other Monoamine Transporters and Receptors

The pharmacological profile of a compound is defined not only by its primary target but also by its interactions with other related transporters and receptors. This section details the affinity and selectivity of paroxetine, the monomeric precursor to this compound, for dopamine and norepinephrine (B1679862) transporters, as well as its interaction profile with other neurotransmitter systems.

Paroxetine exhibits a high affinity for the serotonin transporter (SERT) and is markedly selective over the other major monoamine transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). mdpi.comnih.gov Binding studies have quantified these affinities, demonstrating that paroxetine's primary action is concentrated on SERT. mdpi.com Its affinity for SERT is in the picomolar to low nanomolar range, whereas its affinity for NET and DAT is significantly lower. mdpi.commdpi.com

Specifically, paroxetine has been reported to have a binding affinity (Ki) for hSERT of approximately 70.2 pM, compared to 40 nM for NET and 490 nM for DAT. mdpi.com This translates to a selectivity profile that is hundreds to thousands of times greater for SERT over NET and DAT. mdpi.com While it is primarily a SERT inhibitor, at higher concentrations, paroxetine can also act as a dual serotonin/norepinephrine uptake inhibitor. mdpi.com The selectivity profile across these transporters is a critical factor in determining a compound's therapeutic effects. mdpi.comnih.gov

Table 1: Binding Affinity of Paroxetine for Human Monoamine Transporters

| Transporter | Binding Affinity (Ki or pKi) | Reference |

| Serotonin Transporter (hSERT) | ~70.2 pM | mdpi.com |

| Serotonin Transporter (hSERT) | pKihSERT ≈ 10.20 (calculated) | mdpi.com |

| Norepinephrine Transporter (hNET) | ~40 nM | mdpi.com |

| Norepinephrine Transporter (hNET) | pKihNET ≈ 7.61 (calculated) | mdpi.com |

| Dopamine Transporter (hDAT) | ~490 nM | mdpi.com |

Beyond the primary monoamine transporters, the pharmacological activity of a compound can be influenced by its affinity for other neurotransmitter receptors and transporters. Computational docking experiments have been used to predict the binding affinity of paroxetine for the human GABA transporter 1 (hGAT1). mdpi.com These studies suggest an interaction, though weaker than its potent binding to SERT.

Paroxetine is also known to interact with other receptor systems, which can be a source of secondary pharmacological effects. It has a recognized, albeit relatively low, affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov This interaction, particularly with the M1 subtype, is a feature of its broader pharmacological profile. nih.gov The affinity for adrenergic and histaminergic receptors is generally considered to be low.

Table 2: Interaction Profile of Paroxetine with Other Receptors and Transporters

| Target | Interaction/Affinity | Reference |

| GABA Transporter 1 (hGAT1) | Calculated binding affinity suggests interaction | mdpi.com |

| Muscarinic Acetylcholine Receptors (mAChR) | Known to have affinity, acting as an antagonist | nih.gov |

| Adrenergic Receptors | Low affinity | |

| Histaminergic Receptors | Low affinity |

Functional Dimerization of Serotonin Receptors and its Implications for Ligand Design

The traditional model of G-protein-coupled receptor (GPCR) function, which posits that receptors act as monomers, is evolving. nih.gov A significant body of biochemical, structural, and functional evidence now indicates that GPCRs, including serotonin (5-HT) receptors, can form dimers and higher-order oligomers. nih.govmdpi.com This phenomenon of functional dimerization, where two receptor protomers interact, has profound implications for pharmacology and ligand design. nih.govnih.gov

The dimerization of serotonin receptors can alter their functional activity, including G-protein activation and ligand binding characteristics. mdpi.comnih.gov This has led to the exploration of bivalent ligands as novel therapeutic agents. nih.govnih.gov Bivalent or dimeric compounds, which consist of two pharmacophores linked together, are designed to potentially bridge the two protomers of a receptor dimer. Such ligands can exhibit increased binding affinity and selectivity compared to their monomeric counterparts and may induce unique functional effects. mdpi.com For example, a dimeric version of a 5-HT1A agonist was found to have the same potency as the monomer but displayed greater efficacy in a functional assay. nih.gov The development of bivalent ligands is a key strategy for investigating the properties of dimeric receptor complexes and could pave the way for new classes of therapeutics designed to either stabilize or disrupt specific receptor dimer conformations. mdpi.com

Structure Activity Relationship Sar of Dimeric Paroxetine Analogues

Influence of Linker Length and Composition on Pharmacological Activity

The linker connecting the two paroxetine (B1678475) monomers in a dimeric analogue is a critical determinant of its pharmacological profile. The length, rigidity, and chemical composition of this spacer dictate the molecule's ability to span the distance between two binding sites on the serotonin (B10506) transporter (SERT). These sites could be the primary (orthosteric) binding site and a secondary (allosteric) site on a single SERT protein, or the orthosteric sites of two separate SERT proteins that have formed a dimer.

Studies on bivalent ligands for other G-protein coupled receptors, such as the oxytocin (B344502) receptor, have demonstrated that linker length is paramount. acs.org A series of homobivalent ligands with varying aliphatic spacer lengths showed that ligands with optimal linker lengths (e.g., 8 or 10 atoms) could produce a "superagonist" effect, suggesting a successful bridging of two receptor protomers within a dimer. acs.org Conversely, linkers that were too short or too long resulted in compounds that behaved more like their monomeric counterparts, albeit sometimes with altered efficacy. acs.org

Applying this to SERT, research on 5-HT derivatives with modified alkyl-linker lengths shows that increasing the chain length can dramatically increase binding potency and shift the molecule's function from a transportable substrate to a pure inhibitor. nih.gov For instance, a butyl-chain derivative (B-5HT) showed a nearly 300-fold increase in apparent affinity compared to a methyl-chain derivative (M-5HT). nih.gov This suggests that a longer linker allows the ligand to engage with additional favorable interaction points within the transporter vestibule, a principle that would be central to the design of an effective paroxetine dimer. The linker's flexibility is also a key factor; a rigid linker might position the pharmacophores more precisely but could introduce strain if the geometry is not perfect, whereas a flexible linker allows for more adaptability but can have a higher entropic penalty upon binding. nih.gov

Impact of Substitutions on Dimer Monomers on SERT Affinity and Selectivity

The individual paroxetine units within a dimer must retain the essential structural features required for high-affinity SERT binding. Extensive research on monomeric paroxetine analogues provides a clear guide to which substitutions are permissible. Paroxetine binds to the central S1 site of SERT, where its protonated piperidine (B6355638) nitrogen forms a crucial salt bridge with the aspartate residue at position 98 (Asp98). nih.gov The benzodioxole and fluorophenyl rings occupy adjacent subsites. nih.gov

The data below illustrates the effect of such substitutions on the binding affinity of monomeric paroxetine analogues to different SERT variants.

Table 1: Binding Affinities (Ki, nM) of Paroxetine Analogues to SERT Variants nih.gov

| Compound | ts2-active SERT | ts2-inactive SERT |

|---|---|---|

| Paroxetine | 0.2 ± 0.03 | 0.17 ± 0.02 |

| Br-paroxetine | 0.4 ± 0.2 | 0.94 ± 0.01 |

| I-paroxetine | 1.7 ± 0.3 | 2.3 ± 0.1 |

Correlation between Molecular Conformation and Biological Activity

The three-dimensional shape, or conformation, of a dimeric paroxetine analogue is intrinsically linked to its biological activity. For a bivalent ligand to be effective, its linker must allow the two paroxetine moieties to adopt an optimal orientation to simultaneously engage their respective binding sites. Structural studies of paroxetine itself show that it adopts a specific "U-shaped" conformation when bound in the deep cavity of a β-Cyclodextrin dimer, highlighting the molecule's conformational flexibility and the importance of shape in molecular recognition. nih.gov

Design Principles for Enhanced Dimeric SERT Ligands

Based on the structure-activity relationships discussed, several key principles can be formulated for the rational design of enhanced dimeric SERT ligands:

Preservation of the Monomer Pharmacophore : Each paroxetine unit within the dimer must retain the critical features for SERT binding, including the protonatable amine of the piperidine ring and the appropriate substitutions on the aromatic rings. nih.govnih.gov

Optimal Linker Length : The linker must be of an appropriate length to bridge the distance between two target binding sites on SERT. nih.gov The existence of an allosteric binding site in the extracellular vestibule in addition to the central (orthosteric) site makes this a promising strategy. nih.gov The linker length needs to be systematically optimized to achieve the desired bivalent interaction, as demonstrated in studies of other bivalent receptor ligands. acs.org

Linker Composition and Rigidity : The chemical nature of the linker influences properties such as solubility and metabolic stability. Introducing some rigidity into the linker, for example through double or triple bonds, could help pre-organize the ligand in a bioactive conformation, potentially increasing affinity by reducing the entropic penalty of binding. nih.gov

Harnessing the Bivalency Effect : The primary goal is to achieve a "chelate effect" or avidity advantage, where the simultaneous binding of both pharmacophores results in a much higher affinity and slower dissociation rate than the corresponding monomer. This has been shown to drastically increase the affinity of some bivalent ligands for SERT. nih.gov

By adhering to these principles, it is theoretically possible to design dimeric paroxetine analogues, such as Methylene-Bis Paroxetine Dihydrochloride, with superior potency and selectivity for the serotonin transporter, potentially leading to novel therapeutic agents.

Preclinical Mechanistic and Cellular Studies of Dimeric Paroxetine Compounds

Molecular Investigations in Preclinical Animal Models

Analysis of Neurotransmitter Homeostasis in Brain Regions

All retrieved research data is associated with paroxetine (B1678475), the parent compound. While paroxetine itself is a potent inhibitor of CYP2D6 nih.govresearchgate.netdrugbank.comnih.gov, modulates signaling pathways such as JAK2-STAT3 nih.gov, influences neural stem cells, and exhibits anti-proliferative and apoptotic effects in various cell lines, this information cannot be directly and accurately attributed to Methylene-Bis Paroxetine Dihydrochloride without specific studies on the dimeric form.

Exploration of Molecular Alterations in Disease Models (e.g., depression, inflammatory bowel disease)

While direct studies on this compound are not available, research on its constituent monomer, paroxetine, provides a basis for understanding its potential molecular impact in disease models. Paroxetine is a potent selective serotonin (B10506) reuptake inhibitor (SSRI) that primarily functions by blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. nih.govpatsnap.com This mechanism is central to its effects in models of depression.

Depression Models:

In preclinical models of depression, such as those induced by chronic unpredictable mild stress (UCMS), paroxetine administration has been shown to reverse behavioral despair. nih.gov This is associated with neurochemical changes, including alterations in corticosterone (B1669441) and melatonin (B1676174) levels. nih.gov At the microstructural level, studies using diffusion tensor imaging (DTI) in patients with major depression have linked paroxetine treatment to changes in white matter integrity. Specifically, treatment responders exhibit increased fractional anisotropy and decreased radial diffusivity in the forceps minor and superior longitudinal fasciculus, suggesting that paroxetine can induce structural plasticity in the brain. nih.gov

Inflammatory Bowel Disease (IBD) Models:

Recent studies have explored the link between depression and IBD, with some antidepressants showing anti-inflammatory properties. In a preclinical model of IBD using dextran (B179266) sulfate (B86663) sodium (DSS), the monomeric paroxetine demonstrated a capacity to alleviate intestinal inflammation. nih.gov The proposed mechanism involves the modulation of the gut microbiota. nih.govnih.gov Paroxetine treatment was found to alter the composition of intestinal microorganisms, potentially by increasing beneficial bacteria and decreasing pathogenic ones. nih.gov This shift in the microbiome is thought to contribute to the resolution of intestinal inflammation. nih.gov Furthermore, at a molecular level, paroxetine has been shown to down-regulate the expression of multiple inflammatory pathways. nih.gov

The following table summarizes the observed molecular and cellular alterations induced by monomeric paroxetine in these disease models.

| Disease Model | Key Molecular/Cellular Alterations Induced by Monomeric Paroxetine | Reference |

| Depression | Increased synaptic serotonin | nih.gov |

| Normalization of upregulated serotonin receptors | nih.gov | |

| Alterations in corticosterone and melatonin levels | nih.gov | |

| Increased fractional anisotropy in specific brain regions | nih.gov | |

| Decreased radial diffusivity in specific brain regions | nih.gov | |

| Inflammatory Bowel Disease (IBD) | Modulation of gut microbiota composition | nih.govnih.gov |

| Down-regulation of multiple inflammatory pathways | nih.gov | |

| Reduced serum myeloperoxidase (MPO) activity | nih.gov |

Assessment of Immunomodulatory Mechanisms in Preclinical Settings

The immunomodulatory effects of monomeric paroxetine have been investigated in various preclinical settings, suggesting that its therapeutic actions may extend beyond neurotransmitter modulation. These studies reveal a complex and sometimes differential impact on immune cell function and cytokine production.

In macrophage cell lines, paroxetine has been observed to have a distinct regulatory effect on the production of inflammatory cytokines. For instance, it can inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.gov Conversely, the same study reported that paroxetine could enhance the production of Tumor Necrosis Factor-alpha (TNF-α) in the same cells. nih.gov This suggests that the immunomodulatory effects of paroxetine are not broadly suppressive but rather cytokine-specific. The mechanisms underlying these differential effects appear to be distinct and may involve the modulation of signaling pathways like NF-κB. nih.gov

The serotonin system itself is implicated in immune regulation. Serotonin can influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. nih.gov By altering serotonin availability, SSRIs like paroxetine could theoretically influence this balance. However, direct studies on paroxetine's effect on the Th1/Th2 balance have yielded some controversial results. nih.gov

In the context of IBD, the anti-inflammatory effects of paroxetine are thought to be mediated, at least in part, by its influence on the gut microbiome. nih.gov By altering the microbial composition, paroxetine may indirectly modulate the local immune response in the gut, leading to a reduction in inflammation. nih.gov

The table below outlines the key immunomodulatory mechanisms of monomeric paroxetine observed in preclinical studies.

| Preclinical Setting | Key Immunomodulatory Mechanism of Monomeric Paroxetine | Reference |

| Macrophage Cell Lines | Inhibition of LPS-induced IL-6 production | nih.gov |

| Enhancement of LPS-induced TNF-α production | nih.gov | |

| Inhibition of LPS-induced IκBα phosphorylation | nih.gov | |

| General Immune Regulation | Potential modulation of Th1/Th2 balance (though findings are controversial) | nih.gov |

| IBD Models | Modulation of gut microbiota to reduce intestinal inflammation | nih.gov |

Comparative Molecular and Cellular Effects of Monomeric vs. Dimeric Paroxetine

A direct comparative study of the molecular and cellular effects of monomeric paroxetine versus a dimeric form like this compound is not available in the current scientific literature. However, we can speculate on potential differences based on general principles of pharmacology and molecular interactions.

The dimerization of a molecule can significantly alter its pharmacological properties. Key areas where differences might be expected include receptor binding affinity and selectivity, as well as downstream signaling and cellular uptake.

Receptor Binding and Affinity:

Monomeric paroxetine is a high-affinity ligand for the serotonin transporter (SERT). mdpi.com The binding of a dimeric compound to a transporter or receptor can be influenced by several factors. In some instances, dimerization can lead to an increase in binding affinity due to the potential for bivalent interactions, where both monomeric units within the dimer engage with the target protein. Studies on dimeric forms of other molecules, such as antibodies, have shown that dimerization can enhance binding affinities to their receptors by several orders of magnitude. nih.gov If this compound were to interact with SERT in a bivalent manner, it could theoretically exhibit a higher affinity than monomeric paroxetine.

Cellular Effects:

The cellular effects of a dimeric compound could also differ from its monomeric counterpart. For example, the cellular uptake and trafficking of a larger, dimeric molecule might be different from that of a smaller monomer. In studies of peripheral blood mononuclear cells (PBMCs) from patients with major depressive disorder, monomeric paroxetine was shown to inhibit cell growth, an effect mediated through SERT. nih.gov The sensitivity of these cells to paroxetine-induced inhibition was found to be altered in depressed patients. nih.gov A dimeric form of paroxetine might exhibit different kinetics and efficacy in producing such cellular effects.

The following table provides a hypothetical comparison of the potential molecular and cellular effects, drawing on the known properties of monomeric paroxetine and general principles of dimerization.

| Feature | Monomeric Paroxetine | Dimeric Paroxetine (Hypothetical) |

| Binding to SERT | High-affinity binding | Potentially higher affinity due to bivalent interactions |

| Cellular Uptake | Well-characterized | Potentially altered due to larger size and different physicochemical properties |

| Immunomodulation | Differential effects on cytokine production (e.g., inhibits IL-6, enhances TNF-α) | Unknown, but could differ based on altered receptor engagement and downstream signaling |

| Gut Microbiome Modulation | Demonstrated ability to alter gut microbiota composition | Unknown, but could have different effects due to altered bioavailability and interaction with gut bacteria |

It is imperative to reiterate that the information presented for the dimeric compound is speculative and serves to highlight areas for future research. Without direct experimental data, the precise molecular and cellular effects of this compound remain unknown.

Future Directions in Dimeric Paroxetine Research

Advancements in Synthetic Strategies for Dimeric SSRIs

The creation of dimeric SSRIs, such as Methylene-Bis Paroxetine (B1678475) Dihydrochloride, necessitates innovative synthetic approaches. Research into the synthesis of bifunctional ligands and other dimeric compounds provides a roadmap for future strategies. nih.govnih.gov The synthesis of Methylene-Bis Paroxetine Dihydrochloride itself arises from specific conditions during the manufacturing of paroxetine, where a formaldehyde (B43269) equivalent links two paroxetine molecules. ajrconline.org

Future advancements will likely focus on developing more controlled and selective methods for dimerization. This involves moving beyond incidental formation to deliberate design. Key strategies may include:

Linker Optimization: The nature of the linker connecting the two paroxetine units is critical. Future research will explore a variety of linker lengths, flexibilities, and chemical compositions to finely tune the pharmacological properties of the resulting dimer.

Orthogonal Synthesis: Employing orthogonal protection schemes allows for the precise and selective formation of specific dimeric structures, such as parallel or antiparallel orientations, which can be crucial for receptor interaction. mdpi.com

Metal-Catalyzed Reactions: The use of transition metal catalysts is a powerful tool in modern organic synthesis and can be adapted for the efficient creation of the complex architectures of dimeric SSRIs. rsc.org This can lead to higher yields and better control over the final product structure.

Fragment-Based Synthesis: This approach involves linking two pharmacophores, such as an opioid and an SSRI pharmacophore, to create bifunctional ligands. nih.gov A similar strategy can be applied to create homodimers of paroxetine with tailored properties.

These advanced synthetic methods will be essential for producing a library of diverse dimeric paroxetine analogues for further pharmacological evaluation.

Table 1: Synthetic Strategies for Dimeric Ligands

| Synthetic Strategy | Description | Potential Application for Dimeric Paroxetine |

|---|---|---|

| Linker Modification | Varying the chemical bridge connecting the two monomeric units to alter spacing and flexibility. | To control the binding mode and affinity of the dimeric ligand at the serotonin (B10506) transporter. |

| Orthogonal Synthesis | Using protective groups that can be removed under different conditions to control the step-by-step assembly of the dimer. mdpi.com | To selectively synthesize specific isomers (e.g., parallel vs. antiparallel) of Methylene-Bis Paroxetine. |

| Metal-Catalyzed Cross-Coupling | Employing catalysts like palladium or copper to form carbon-carbon or carbon-heteroatom bonds for linker attachment. rsc.org | To efficiently construct a wide range of structurally diverse dimeric paroxetine derivatives. |

| Bifunctional Ligand Design | Combining two distinct pharmacophores into a single molecule to target multiple receptors. nih.gov | To create paroxetine dimers that also interact with other targets, exploring polypharmacology. |

Development of Novel Computational Tools for Dimeric Ligand Design

Computational chemistry is an indispensable tool in modern drug discovery, particularly for designing ligands and understanding their interactions with biological targets. nih.gov In the case of dimeric ligands like this compound, computational modeling can predict how the molecule will bind to the serotonin transporter (SERT) and what its pharmacological profile might be.

The lack of a high-resolution 3D structure for SERT for many years hampered direct structure-based drug design. nih.gov However, computational methods have helped to overcome this challenge:

Homology Modeling: In the absence of an experimental structure, models of SERT can be built based on the known structures of related proteins. These models can then be used to simulate the binding of dimeric ligands.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This can be used to predict the potency of new, unsynthesized dimeric paroxetine analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for SERT can guide the design of new dimeric ligands with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the ligand and receptor over time, providing insights into the stability of the ligand-receptor complex and the dynamics of the binding process. nih.gov

The development of more sophisticated algorithms and increased computing power will continue to enhance the predictive power of these tools, enabling the rational design of dimeric SSRIs with desired therapeutic properties.

Elucidation of Advanced Dimeric Ligand-Receptor Complex Structures

A definitive understanding of how a dimeric ligand like this compound interacts with its target requires high-resolution structural information of the ligand-receptor complex. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in providing this atomic-level detail. nih.govembopress.orgaacrjournals.org

While a specific structure for this compound bound to SERT is not yet available, studies on other dimeric receptor complexes provide a blueprint for future research. embopress.orgaacrjournals.orgnih.govembopress.orgnih.gov For instance, the crystal structure of the activin A receptor complex revealed how a dimeric ligand can bring two receptor molecules into close proximity. embopress.org Similarly, cryo-EM has been used to visualize the structure of the HER2-HER3 heterodimer, showing a dynamic interface that is allosterically regulated by ligand binding. aacrjournals.org

Future research will aim to:

Crystallize or use cryo-EM to determine the structure of SERT in complex with dimeric ligands. This would reveal the precise binding mode and explain how the two paroxetine moieties and the linker interact with the primary (S1) and allosteric (S2) binding sites on the transporter. nih.gov

Investigate Ligand-Induced Dimerization: Determine if the binding of a dimeric ligand can induce or stabilize a dimeric or oligomeric state of the SERT protein itself. nih.govnih.gov

Compare Homodimeric vs. Heterodimeric Binding: Elucidate the structural differences in how a homodimer like this compound binds compared to a heterodimeric ligand.

These structural insights are crucial for understanding the mechanism of action of dimeric SSRIs and for designing next-generation molecules with improved efficacy.

Exploration of Polypharmacological Potential of Dimeric Scaffolds

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug development. Dimeric scaffolds, such as that of this compound, are particularly well-suited for this approach. By linking two pharmacophores, it is possible to design molecules that modulate two or more biological targets simultaneously. nih.gov

Paroxetine itself is known to have off-target effects, notably as an inhibitor of G protein-coupled receptor kinase 2 (GRK2), which could have implications for treating heart failure. mdpi.comnih.gov This inherent polypharmacology of the paroxetine monomer suggests that a dimeric version could be engineered to have a unique and potentially beneficial multi-target profile.

Future exploration in this area could involve:

Designing Bifunctional Ligands: Creating heterodimers that combine a paroxetine moiety with a pharmacophore for another receptor, for example, an opioid receptor, to create a single molecule with both antidepressant and analgesic properties. nih.gov

Targeting Transporter Oligomers: Investigating whether dimeric ligands can selectively target or stabilize dimers or higher-order oligomers of SERT, which may have different functional properties than the monomeric transporter. nih.gov

Modulating Allosteric Sites: Designing dimeric ligands where one part of the molecule binds to the primary binding site of SERT and the other part interacts with an allosteric site, leading to a unique modulatory effect. nih.gov

The exploration of the polypharmacological potential of dimeric paroxetine scaffolds could lead to the development of novel therapeutics with enhanced efficacy or the ability to treat multiple conditions with a single molecule.

Q & A

Q. What analytical methods are recommended for quantifying Methylene-Bis Paroxetine Dihydrochloride in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying paroxetine derivatives. For this compound, adapt the USP pharmacopeial method for paroxetine hydrochloride:

- Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (70:30 ratio).

- Detect impurities (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) at 220 nm with a sensitivity threshold of 0.0001% .

- Validate the method per ICH guidelines using linearity (5–200 µg/mL), precision (RSD <2%), and recovery (98–102%) studies .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

Methodological Answer: Characterize the compound using:

- 1D/2D NMR : Confirm the methylene-bis linkage and dihydrochloride salt formation via cross-peak analysis in HSQC spectra .

- Mass spectrometry (MS) : Verify the molecular ion peak at m/z 329.37 (free base) and chloride adducts .

- PXRD : Compare diffraction patterns with reference standards to detect polymorphic impurities .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across biological matrices be resolved?

Methodological Answer: Address discrepancies using:

- Matrix-matched calibration : Prepare standard curves in plasma, urine, and tissue homogenates to account for matrix effects .

- Meta-analysis : Pool data from multiple studies and apply random-effects models to assess heterogeneity (e.g., Cochran’s Q test, statistic) .

- Covariate adjustment : Use nonlinear mixed-effects modeling (NONMEM) to evaluate covariates like pH, protein binding, and enzymatic degradation .

Q. What strategies mitigate synthetic by-products during this compound preparation?

Methodological Answer: Optimize reaction conditions to suppress impurities:

- Temperature control : Maintain <40°C during the coupling reaction to prevent dimerization side products .

- Purification : Use preparative HPLC with a water-methanol gradient (95:5 to 60:40) to isolate the target compound from methyl-paroxetine analogs .

- Quality metrics : Quantify residual solvents (e.g., acetonitrile) via gas chromatography with flame ionization detection (GC-FID), adhering to USP limits .

Q. How can researchers evaluate off-target effects of this compound in in vitro models?

Methodological Answer:

- NF-κB pathway assay : Use luciferase reporter cells to measure inhibition of inflammatory pathways linked to osteoarthritis progression .

- Cytotoxicity screening : Apply MTT assays on human chondrocytes (IC determination) and compare with primary hepatocytes to assess tissue-specific toxicity .

- Receptor profiling : Screen against serotonin (5-HT/5-HT) and dopamine (D) receptors via radioligand binding assays to identify unintended pharmacological activity .

Data Integrity and Reproducibility

Q. What statistical frameworks address publication bias in studies of this compound?

Methodological Answer:

- Funnel plots and Egger’s regression : Detect small-study effects in meta-analyses of preclinical efficacy data .

- Preregistration : Submit experimental protocols to platforms like ClinicalTrials.gov or OSF to prevent outcome switching, as seen in the paroxetine scandal .

- Sensitivity analysis : Use Monte Carlo simulations to evaluate robustness against missing data or outlier exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.